Tph1-IN-1

Description

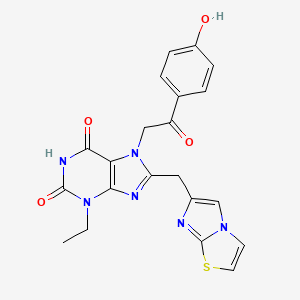

Structure

3D Structure

Properties

Molecular Formula |

C21H18N6O4S |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

3-ethyl-7-[2-(4-hydroxyphenyl)-2-oxoethyl]-8-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C21H18N6O4S/c1-2-26-18-17(19(30)24-20(26)31)27(11-15(29)12-3-5-14(28)6-4-12)16(23-18)9-13-10-25-7-8-32-21(25)22-13/h3-8,10,28H,2,9,11H2,1H3,(H,24,30,31) |

InChI Key |

SPHUWCRZHWIWIO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=CSC4=N3)CC(=O)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Discovery and Medicinal Chemistry of Tph1 in 1

Identification of Novel Chemical Scaffolds for TPH1 Inhibition

The search for selective TPH1 inhibitors has involved screening various chemical libraries and designing compounds based on existing knowledge of TPH and related enzymes. Early TPH inhibitors like p-chlorophenylalanine (pCPA) demonstrated efficacy in reducing peripheral serotonin (B10506) but were associated with central nervous system side effects due to inhibition of TPH2, the isoform primarily found in the brain. diva-portal.orgfrontiersin.org This highlighted the need for inhibitors with improved selectivity for TPH1 over TPH2 and other aromatic amino acid hydroxylases (AAAHs) like tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH), which share conserved active sites. frontiersin.orgtandfonline.com

Novel strategies have included designing compounds with reduced blood-brain barrier permeability or allosteric inhibitors that bind outside the active site to achieve greater selectivity. diva-portal.orgresearchgate.net High-throughput screening techniques, such as differential scanning fluorimetry (DSF), have been employed to identify potential TPH1 binders from diverse chemical collections. tandfonline.com One such screening effort led to the identification of a novel scaffold based on 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one (referred to as Compound 1 in some studies) which showed potent inhibition of TPH1 in the nanomolar range and selectivity over other AAAHs. diva-portal.orgtandfonline.comnih.gov Tph1-IN-1 is described as a xanthine (B1682287) derivative, representing another chemical scaffold explored for TPH1 inhibition. medchemexpress.com

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogs

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. For TPH1 inhibitors, SAR studies aim to identify molecular features that enhance potency, selectivity, and desirable pharmacokinetic properties.

Regarding the 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one scaffold (Compound 1), SAR studies revealed that the isothiazol moiety is key for inhibitory activity. tandfonline.comtandfonline.com Replacing the sulfur atom with oxygen, nitrogen, or selenium, or replacing the entire isothiazol ring with a thiophene (B33073) ring, resulted in a loss of activity. tandfonline.comtandfonline.com Several analogs of Compound 1 showed comparable potency. diva-portal.orgtandfonline.comnih.gov

While specific detailed SAR data for this compound (a xanthine derivative) were not extensively available in the search results, the mention of it as a xanthine derivative and an inhibitor with an IC50 of 110.1 nM suggests that SAR studies would have been conducted on this class of compounds to optimize its inhibitory activity and other properties. medchemexpress.com Research on other TPH1 inhibitor scaffolds, such as spirocyclic proline derivatives and acyl guanidines, also demonstrates the importance of SAR in identifying potent compounds and understanding the impact of substitutions on activity and in vivo efficacy. nih.govnih.gov These studies often involve synthesizing a series of analogs with systematic modifications and evaluating their inhibitory potency against TPH1 in enzymatic assays.

Computational Design and Modeling Approaches for this compound

Computational methods play a significant role in the discovery and optimization of TPH1 inhibitors, complementing experimental approaches. These methods can include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. nih.govmdpi.com

Computational docking studies have been performed to predict the binding modes of TPH1 inhibitors within the enzyme's active site. diva-portal.orgtandfonline.comnih.govnih.gov These studies help visualize the interactions between the inhibitor and key amino acid residues in the binding pocket, providing insights into the molecular basis of inhibition. For the 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one scaffold (Compound 1), computational docking studies were conducted as part of its characterization. diva-portal.orgtandfonline.comnih.gov

Molecular dynamics simulations can provide a more dynamic view of the inhibitor-TPH1 interaction, accounting for protein flexibility and solvent effects. mdpi.com Free energy calculations and decomposition analysis can further quantify the contribution of individual residues to the binding affinity. mdpi.com

QSAR studies aim to build predictive models that correlate chemical structure with biological activity, allowing for the virtual screening of large chemical libraries and the design of novel inhibitors with improved properties. nih.govmdpi.com These models can be ligand-based, relying on the properties of known active compounds, or structure-based, utilizing the 3D structure of the target protein. nih.govmdpi.com For TPH1 inhibitors, combined structure-based pharmacophore and 3D-QSAR studies have been used to clarify essential SAR and guide the design of new compounds. nih.govmdpi.com

While specific computational studies focused solely on this compound were not detailed in the provided search results, the application of these computational techniques is a standard practice in the medicinal chemistry of enzyme inhibitors like TPH1 inhibitors. The identification of this compound as a xanthine derivative with a specific IC50 likely involved or will involve such computational approaches to understand its binding to TPH1 and guide further optimization if needed.

Here is a table summarizing some reported data points related to TPH1 inhibition:

| Compound | Scaffold Type | TPH1 IC50 (nM) | Selectivity over other AAAHs | Reference |

| Compound 1 (2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one) | 1,2-benzisothiazol-3(2H)-one | 98 ± 30 | High | diva-portal.orgtandfonline.comnih.gov |

| This compound (Compound 40) | Xanthine | 110.1 | Not specified | medchemexpress.com |

| Compound 18i (optimized phenylalanine derivative) | Phenylalanine | 37 | Good | nih.gov |

Note: The table includes data from different studies and compound series for context on TPH1 inhibition.

Biochemical and Enzymatic Characterization of Tph1 in 1

In Vitro TPH1 Enzyme Inhibition Profiling

Determination of Inhibitory Potency (IC50) Against Human TPH1

In vitro studies have demonstrated that Tph1-IN-1 is an effective inhibitor of the human TPH1 enzyme. The half-maximal inhibitory concentration (IC50) of this compound against TPH1 has been determined to be 110.1 nM. medchemexpress.commedchemexpress.eu

Table 1: Inhibitory Potency of this compound Against Human TPH1

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound (compound 40) | Human TPH1 | 110.1 |

Selectivity Assessment Against Other Aromatic Amino Acid Hydroxylases (e.g., TPH2, Phenylalanine Hydroxylase, Tyrosine Hydroxylase)

Detailed experimental data on the inhibitory potency (IC50) of this compound against other aromatic amino acid hydroxylases, such as TPH2, phenylalanine hydroxylase (PAH), and tyrosine hydroxylase (TH), are not available in the provided search results. Therefore, a quantitative selectivity profile cannot be constructed at this time.

Kinetic Mechanism of TPH1 Inhibition by this compound

Analysis of Substrate (Tryptophan) and Cofactor (Tetrahydrobiopterin) Interaction Modes

The specific kinetic mechanism of TPH1 inhibition by this compound, including its mode of interaction with the substrate L-tryptophan and the cofactor tetrahydrobiopterin (BH4), has not been detailed in the available search results. Information regarding whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or cofactor is not provided.

Molecular Interaction and Structural Elucidation

Ligand Binding Studies (e.g., Thermal Shift Assay)

Experimental ligand binding studies, such as thermal shift assays, for this compound with the TPH1 enzyme are not described in the provided search results. However, computational docking studies have been performed to elucidate the molecular interaction. researchgate.netnih.govkaist.ac.krresearchgate.netresearchgate.net These studies indicate that this compound binds effectively to TPH1 through significant intermolecular interactions. The key interactions involve the xanthine (B1682287) scaffold, the imidazo-thiazolyl ring, and the hydroxyl-containing phenacyl moiety of the compound. researchgate.netnih.govkaist.ac.krresearchgate.netresearchgate.net

Cellular Pharmacology and Serotonin Metabolism Studies of Tph1 in 1

Cell-Based TPH1 Inhibition Assays

Cell-based assays are crucial for determining an inhibitor's ability to cross the cell membrane, engage with its intracellular target, and exert a functional effect, such as reducing the synthesis of a specific product. For Tph1-IN-1, these assays have focused on its capacity to lower serotonin (B10506) levels in cell lines that endogenously express TPH1.

The primary mechanism of this compound is to block the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the first and rate-limiting step in serotonin biosynthesis. nih.gov Consequently, the most direct measure of its cellular activity is the reduction of intracellular serotonin (5-hydroxytryptamine, 5-HT).

Research has demonstrated the efficacy of this compound (TPT-004) in a human carcinoid cell line, BON cells, which are serotonergic and serve as a relevant model for studying peripheral serotonin synthesis. bioworld.com In these cell-based assays, treatment with this compound led to a dose-dependent reduction in intracellular serotonin levels. The half-maximal inhibitory concentration (IC₅₀) was determined to be 0.952 µM. bioworld.com This finding confirms that the compound effectively inhibits the serotonin synthesis pathway within the cellular environment. Notably, this inhibitory effect was achieved without impacting the viability of the BON cells. bioworld.com

| Cell Line | Assay Target | IC₅₀ (µM) | Effect on Cell Viability |

|---|---|---|---|

| BON cells (Human Carcinoid) | Intracellular Serotonin Levels | 0.952 | No effect observed |

A critical aspect of a drug's cellular pharmacology is its ability to permeate the cell membrane to reach its intracellular target. The successful reduction of serotonin synthesis in BON cells demonstrates that this compound is cell-permeable and effectively engages with the TPH1 enzyme inside the cell. bioworld.com

Furthermore, studies on the broader pharmacokinetic profile of this compound (TPT-004) have shown that it has minimal potential for brain penetration. bioworld.comacs.org This indicates that the compound is selectively active in peripheral tissues, which is a key feature for a TPH1 inhibitor, as it avoids interference with the central nervous system's distinct serotonin system, which relies on the TPH2 isoform. researchgate.net This peripheral selectivity is crucial for targeting diseases associated with excess serotonin production in the gut and other non-neuronal tissues. acs.org

Effects on Serotonin Release and Uptake Mechanisms

The primary action of this compound is the inhibition of serotonin synthesis, not its direct release or uptake. By blocking TPH1, the compound reduces the total amount of serotonin produced and available within the cell. This upstream inhibition means that less serotonin is available to be packaged into vesicles and subsequently released in response to physiological stimuli.

The available research does not indicate that this compound directly interacts with the machinery of serotonin release (e.g., vesicular exocytosis) or uptake, such as the serotonin transporter (SERT). Studies on mice with a genetic knockout of the Tph1 gene have shown that while serotonin levels are dramatically reduced, the vesicular monoamine transporter (VMAT2) responsible for packaging serotonin into vesicles for storage and release remains functional. researchgate.net This suggests that inhibiting the TPH1 enzyme does not inherently alter the fundamental mechanisms of serotonin uptake into vesicles or its subsequent release. Therefore, the observed physiological effects of this compound are attributable to the depletion of the cellular serotonin pool through the blockade of its synthesis.

Preclinical Pharmacological Evaluation of Tph1 in 1 in Animal Models

In Vivo Modulation of Peripheral Serotonin (B10506) Levels

Studies in animal models have investigated the ability of Tph1-IN-1 and other TPH1 inhibitors to modulate serotonin levels in the periphery, distinguishing these effects from potential impacts on central nervous system serotonin.

Reduction of Serotonin and its Metabolites in Plasma and Peripheral Tissues (e.g., Gut, Lung)

Pharmacological inhibition or genetic deletion of TPH1 in animal models has consistently demonstrated a reduction in peripheral serotonin levels. For instance, TPH1 inhibitors like KAR5585 and KAR5416 significantly decreased serum, gut, and lung 5-HT levels in a dose-dependent manner in rat models of pulmonary hypertension. researchgate.netresearchgate.net Another TPH1 inhibitor, LP533401, administered repeatedly to mice, led to marked reductions in 5-HT content in the gut, lungs, and blood. physiology.org Tph1 mutant mice also exhibited remarkably decreased plasma 5-HT levels, reduced to about 2.5% of levels in wild-type mice. preprints.org

Beyond serotonin itself, TPH1 activity also influences the levels of tryptophan and its metabolites in the periphery. Tph1 mutant mice showed significant decreases in plasma levels of L-tryptophan, 5-hydroxyindoleacetic acid (5-HIAA), kynurenine (B1673888) (KYN), xanthurenic acid (XA), indole-3-propionic acid (IPA), and indole-3-acetic acid (IAA). preprints.org This suggests that TPH1 is involved in regulating not only peripheral serotonin synthesis but also the levels of tryptophan and its metabolites in the kynurenine and IPA pathways. preprints.org

Interactive Table 1: Effects of TPH1 Inhibition/Deletion on Peripheral Serotonin and Metabolites

| Compound/Genetic Model | Tissue/Fluid | Analyte | Change vs Control | Source |

| KAR5585, KAR5416 | Serum, Gut, Lung | 5-HT | Decreased | researchgate.netresearchgate.net |

| LP533401 | Gut, Lung, Blood | 5-HT | Reduced | physiology.org |

| Tph1 Mutant Mice | Plasma | 5-HT | Markedly Decreased | preprints.org |

| Tph1 Mutant Mice | Plasma | L-tryptophan | Decreased | preprints.org |

| Tph1 Mutant Mice | Plasma | 5-HIAA | Decreased | preprints.org |

| Tph1 Mutant Mice | Plasma | Kynurenine | Decreased | preprints.org |

| Tph1 Mutant Mice | Plasma | Xanthurenic Acid | Decreased | preprints.org |

| Tph1 Mutant Mice | Plasma | IPA | Decreased | preprints.org |

| Tph1 Mutant Mice | Plasma | IAA | Decreased | preprints.org |

Evaluation of Central Nervous System Serotonin Sparing

A key aspect of targeting peripheral TPH1 is to avoid impacting serotonin levels in the central nervous system (CNS), where serotonin plays crucial roles in mood, cognition, and other functions. TPH1 is primarily a peripheral enzyme, while TPH2 is predominantly found in the brainstem and is responsible for most central serotonin synthesis. patsnap.comnih.govoncotarget.comaai.org

Studies using TPH1 inhibitors or genetic Tph1 deletion have evaluated CNS serotonin levels to confirm this sparing effect. Repeated administration of LP533401 to mice resulted in marked reductions in peripheral 5-HT content but not in the brain. physiology.org Similarly, Tph1 mutant mice showed significantly decreased levels of tryptophan, 5-HT, and 5-HIAA in the brain, although the reduction in some metabolites like XA and IAA was not significant in older mice. preprints.org While Tph1 deletion impacts brain tryptophan and some metabolites, the primary and dramatic reduction in serotonin is observed peripherally, supporting the concept of relative CNS serotonin sparing compared to systemic serotonin depletion. preprints.org Genetic disruption of Tph2, but not Tph1, leads to dramatically reduced central 5-HT levels. nih.govplos.org Tph1-deficient mice have been reported to have normal anxiety/compulsive behavior and depression-related disorder testing, further supporting a lack of major impact on behaviors typically associated with central serotonin. nih.gov

Efficacy Studies in Disease-Relevant Animal Models

The reduction of peripheral serotonin through TPH1 inhibition has shown therapeutic potential in various animal models of diseases where elevated peripheral serotonin is believed to contribute to pathology.

Gastrointestinal Disorders (e.g., Chemically-Induced Colitis, Enteric Parasite-Induced Inflammation)

Peripheral serotonin, largely produced by enterochromaffin cells in the gut, plays a significant role in regulating gut motility and is implicated in the pathogenesis of various gastrointestinal disorders, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). aai.orgmdpi.comresearchgate.net

Animal models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or dinitrobenzene sulfonic acid (DNBS), have been used to evaluate the efficacy of TPH1 inhibition. TPH1-deficient mice, which have significantly lower gut 5-HT content, exhibit reduced severity of colitis in both DSS and DNBS models. aai.orgmdpi.com This reduced severity is associated with lower levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and reduced macrophage infiltration. mdpi.com Pharmacological blocking of peripheral 5-HT synthesis has also been shown to reduce the severity of both chemical and infection-induced intestinal inflammation. nih.gov These findings suggest that inhibiting TPH1 in the gastrointestinal tract could be a strategy to reduce mucosal serotonin production and alleviate inflammation in conditions like colitis. researchgate.net

Pulmonary Vascular Remodeling and Pulmonary Arterial Hypertension (PAH) Models

Peripheral serotonin is increasingly recognized for its role in the development and progression of pulmonary arterial hypertension (PAH), a severe disease characterized by pulmonary vascular remodeling. researchgate.netresearchgate.netjacc.orgnih.gov Elevated serotonin levels in pulmonary arteries contribute to vasoconstriction, smooth muscle cell proliferation, and inflammation. nih.gov

TPH1 inhibitors have been investigated in preclinical models of PAH, including the monocrotaline (B1676716) (MCT) rat model and the Sugen-hypoxia (SuHx) rat model. researchgate.netresearchgate.netjacc.org In both models, TPH1 inhibitors like KAR5585 and KAR5416 significantly reduced pulmonary arterial pressure, pulmonary vessel wall thickness, and vascular occlusion. researchgate.netresearchgate.net TPT-001, another novel TPH1 inhibitor, also demonstrated the ability to reverse severe PAH and prevent associated right ventricular dysfunction in the SuHx rat model. jacc.org This was accompanied by suppression of perivascular infiltration of inflammatory cells, including CD3+ T cells and F4/80+/CD68+ macrophages. jacc.org In the MCT rat model, decreases in lung 5-HT correlated significantly with reductions in histamine (B1213489) levels and mast cell number, indicating an additional benefit of TPH1 inhibition in reducing perivascular mast cell accumulation associated with PH. researchgate.net Genetic deletion of TPH1 in mice has also shown protection against PAH development. nih.govahajournals.org

Interactive Table 2: Efficacy of TPH1 Inhibition in PAH Animal Models

| Compound/Genetic Model | Animal Model | Outcome Measured | Change vs Control | Source |

| KAR5585, KAR5416 | MCT and SuHx Rats | Pulmonary Arterial Pressure | Reduced | researchgate.netresearchgate.net |

| KAR5585, KAR5416 | MCT and SuHx Rats | Pulmonary Vessel Wall Thickness and Occlusion | Reduced | researchgate.netresearchgate.net |

| TPT-001 | SuHx Rat | Severe PAH | Reversed | jacc.org |

| TPT-001 | SuHx Rat | Right Ventricular Dysfunction | Prevented | jacc.org |

| TPT-001 | SuHx Rat | Perivascular Inflammatory Cell Infiltration | Suppressed | jacc.org |

| TPH1-deficient mice | Hypoxia-induced PAH | PAH Development | Protection | nih.govahajournals.org |

| TPH1-deficient mice | MCT Rat | Lung 5-HT, Histamine, Mast Cell Number (correlation) | Decreased | researchgate.net |

Metabolic Dysregulation (e.g., Obesity, Hepatic Steatosis, Glucose Homeostasis)

Peripheral serotonin has also been implicated in the regulation of metabolic homeostasis, influencing processes related to obesity, hepatic steatosis (fatty liver), and glucose control. researchgate.netnih.gov

Genetic ablation of TPH1 has shown protective effects against high-fat diet-induced obesity and hepatic steatosis in mice. researchgate.net Intestine-specific TPH1 knockout mice also exhibited marked amelioration of hepatic steatosis, highlighting the close relationship between gut-derived serotonin and hepatic lipid metabolism. researchgate.net Studies suggest that peripheral serotonin may promote obesity and hepatic steatosis by influencing insulin (B600854) secretion, de novo lipogenesis in adipose tissue and liver, and inhibiting thermogenesis. researchgate.net

Regarding glucose homeostasis, Tph1 mutant mice have shown lower blood glucose levels compared to wild-type mice, suggesting that TPH1-mediated serotonin synthesis contributes to blood glucose homeostasis. preprints.org This effect on glucose homeostasis appears to be independent of feeding, body weight, insulin, and FGF21 levels. preprints.org

Interactive Table 3: Effects of TPH1 Inhibition/Deletion on Metabolic Parameters

| Compound/Genetic Model | Animal Model | Outcome Measured | Change vs Control | Source |

| TPH1-deficient mice | High-fat diet mice | Obesity | Protection | researchgate.net |

| TPH1-deficient mice | High-fat diet mice | Hepatic Steatosis | Protection | researchgate.net |

| Intestine-specific TPH1 KO mice | - | Hepatic Steatosis | Ameliorated | researchgate.net |

| Tph1 mutant mice | - | Blood Glucose Levels | Lower | preprints.org |

Renal Injury and Fibrosis Models

Research suggests a link between reduced levels of the tryptophan metabolite 5-methoxytryptophan (B613034) (5-MTP) and its regulatory enzyme, TPH1, with renal injury and fibrosis. In animal models of adenine-induced chronic kidney disease (CKD), reduced levels of TPH1 and 5-MTP were found to contribute to renal injury by activating NF-κB and inhibiting Nrf2 pathways, leading to the accumulation of renal extracellular matrix and the progression of fibrosis. tandfonline.comresearchgate.netnih.gov

Studies using unilateral ureteral obstruction (UUO) and adenine-induced chronic renal failure mouse models have shown that TPH1 is gradually downregulated during CKD progression. nih.gov Conversely, overexpression of TPH1 has been shown to reduce renal injury by attenuating inflammation and fibrosis, while TPH1 deficiency exacerbates these conditions by activating NF-κB and inhibiting Nrf2 pathways. nih.govnih.gov These findings suggest that TPH1 could be a potential therapeutic target for CKD. nih.gov

Data from studies investigating the role of TPH1 in renal fibrosis models:

| Model | TPH1 Expression/Activity | Renal Injury/Fibrosis Outcome | Key Pathways Involved | Source |

| Adenine-induced CKD (Animal Model) | Reduced | Renal injury, extracellular matrix accumulation, fibrosis. | Activation of NF-κB, Inhibition of Nrf2. | tandfonline.comresearchgate.net |

| UUO Mouse Model | Downregulated | Tubulo-interstitial fibrosis progression. | Wnt/β-catenin signaling pathway activation. | researchgate.netnih.gov |

| TPH1 Overexpression (Mouse Kidney) | Increased | Reduced renal injury, attenuated inflammation and fibrosis. | Inhibition of IκB/NF-κB, Activation of Keap1/Nrf2. | nih.govnih.gov |

| TPH1 Deficiency (Mouse Kidney) | Decreased | Exacerbated renal injury and fibrosis. | Activation of NF-κB, Inhibition of Nrf2. | nih.gov |

Oncological Research (e.g., Glioma Progression and Chemo-sensitivity)

In vivo experiments using xenograft mouse models of glioma have demonstrated potent antitumor effects with the combination of a chemotherapeutic agent (Temozolomide - TMZ) and a TPH1 inhibitor (LX-1031). springermedizin.denih.govnih.gov This suggests that targeting TPH1 could be a viable therapeutic strategy for glioma. springermedizin.denih.gov

Research in other cancer types also supports a role for TPH1. For instance, TPH1 is preferentially expressed in triple-negative breast cancer, and its silencing suppresses cellular proliferation and invasion. springermedizin.denih.gov TPH1 knockdown or inhibition has also been shown to retard tumor growth in mouse models of colorectal cancer and reduce tumor growth in neuroendocrine neoplasm xenograft models. springermedizin.denih.govbiorxiv.org In pancreatic ductal adenocarcinoma, inhibitors of EZH2, TPH1, or the 5-HT7 receptor effectively regressed pancreatic tumor growth in a xenografted mouse model. mdpi.com

Data highlighting the role of TPH1 in oncological models:

| Cancer Type | TPH1 Role | Animal Model Findings | Associated Pathways/Mechanisms | Source |

| Glioma | Augmented expression in tissues, associated with poor survival. | TPH1 overexpression promotes tumor growth and reduces chemo-sensitivity in vivo. Combination therapy with TPH1 inhibitor shows antitumor effects. | Serotonin/L1CAM/NF-κB pathway. | springermedizin.denih.govnih.gov |

| Triple-Negative Breast Cancer | Preferentially expressed, silencing suppresses proliferation and invasion. | Not specified in detail within search results for animal models. | Autocrine serotonin signaling. | springermedizin.denih.gov |

| Colorectal Cancer | Inhibition/knockdown retards tumor growth. | TPH1 inhibitor treatment can retard tumor growth in mice. | Not specified in detail within search results. | springermedizin.denih.gov |

| Neuroendocrine Neoplasms (Small Bowel NETs) | High expression, potentially promotes tumor progression. | TPH1 knockdown cells formed smaller tumors in vivo and tumors were less vascularized. Pharmacologic inhibition with telotristat (B1663555) reduced tumor growth. | Serotonin biosynthesis. | biorxiv.orgnetrf.org |

| Prostate Cancer | Overexpression promotes tumor growth and poor prognosis. | TPH1 inhibitor (PCPA) combined with chemotherapy improved tumor-suppressive effects and suppressed lung metastasis in mice. | TPH1/5-HT/β-catenin/ZBP-89 positive feedback loop. | frontiersin.org |

| Pancreatic Ductal Adenocarcinoma | Overexpression linked to gemcitabine (B846) resistance and cancer stem cell survival. | Inhibitors of TPH1 effectively regressed pancreatic tumor growth in a xenografted mouse model. | EZH2-TPH1-5-HT7 axis, PI3K/Akt and JAK2/STAT3 signaling pathways. | mdpi.com |

Investigation of this compound Impact on Tryptophan Metabolome and Related Pathways in Vivo

TPH1 is the rate-limiting enzyme in the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin (5-HT). taylorandfrancis.commdpi.com Therefore, inhibiting TPH1 with compounds like this compound is expected to impact the tryptophan metabolome, particularly the synthesis of peripheral serotonin and its downstream metabolites.

Studies using TPH1-mutant mice have shown decreased plasma and brain levels of tryptophan and its metabolites, including serotonin (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), indolepropionic acid, indole-3-acetic acid, kynurenine, and xanthurenic acid, compared to wild-type mice. nih.gov This indicates that TPH1 plays a role in regulating the levels of tryptophan and its metabolites not only in the periphery but also in the brain. nih.gov

In the gut, where over 90% of the body's serotonin is produced by enterochromaffin cells expressing TPH1, modulating TPH1 activity significantly impacts local serotonin levels. taylorandfrancis.commdpi.com Gut bacteria can influence 5-HT biosynthesis by upregulating TPH1 expression. biorxiv.org

The impact on the tryptophan metabolome extends beyond serotonin synthesis, as tryptophan is also a precursor for other pathways, such as the kynurenine pathway. While TPH1 primarily shunts tryptophan towards serotonin, its inhibition can potentially influence the availability of tryptophan for other metabolic routes.

Behavioral and Physiological Characterization in Genetically Modified Animal Models (e.g., TPH1 Knockout Mice)

Genetically modified animal models, particularly TPH1 knockout mice, have been instrumental in understanding the physiological roles of peripheral serotonin synthesized by TPH1. TPH1-deficient mice exhibit dramatically reduced peripheral serotonin levels, including in the gut, blood, lung, heart, and kidney. plos.orgpnas.orgpnas.org

Despite the significant reduction in peripheral serotonin, TPH1 knockout mice are generally viable and fertile. plos.orgpnas.org However, they display certain behavioral and physiological alterations. Studies have reported altered gait dynamics and deficits in rearing behavior in TPH1-deficient mice, suggesting an impact on the nervous system. nih.gov While general motor behavior, as tested by rotarod, grip-strength test, open field, and beam walk, may not show differences compared to wild-type mice, subtle behavioral changes can be observed. nih.gov

Physiologically, TPH1 knockout mice have shown progressive cardiopathy leading to heart failure, indicating the importance of circulating serotonin in modulating cardiovascular function. pnas.orgpnas.org Their hearts may be larger than those of wild-type mice, although the heart-to-body weight ratio might not be significantly increased. pnas.orgpnas.org Histological examination of other organs like the kidney, adrenal gland, and lung in these mice did not reveal similar abnormalities, suggesting a specific pathological response in the heart to reduced peripheral serotonin. pnas.org

TPH1-deficient mice have also been used to study conditions like thrombosis, where they showed reduced susceptibility. ascenion.de Furthermore, these models have been valuable in exploring receptor-independent serotonin signaling pathways, such as "serotonylation" in platelets. ascenion.de

In the context of specific physiological systems:

Cardiovascular: TPH1 deficiency leads to reduced peripheral serotonin and can result in abnormal cardiac activity and progressive cardiopathy. pnas.orgpnas.org

Gastrointestinal: TPH1 is the primary enzyme for serotonin synthesis in the gut, and its deficiency significantly reduces gut serotonin content. mdpi.compnas.org This impacts gut motility and immune function. mdpi.com

Pulmonary Vascular Remodeling: TPH1 knockout mice are protected against hypoxia-induced pulmonary vascular remodeling, suggesting a role for TPH1-derived serotonin in this process. ukri.org

Metabolism: TPH1-mutant mice have shown age-related alterations in food intake and body weight, and lower blood glucose levels compared to wild-type mice, indicating a role for TPH1 in regulating blood glucose homeostasis. nih.gov Genetic deletion of mast cell serotonin synthesis, which is dependent on TPH1, prevents the development of obesity and insulin resistance. nih.gov

Bone Formation: TPH1 is overexpressed in mice lacking LRP5, a protein that suppresses bone formation by inhibiting serotonin production, suggesting LRP5 controls serotonin synthesis by negatively regulating TPH1 expression. atlasgeneticsoncology.org

Reproductive Rhythm: Polymorphisms in the TPH1 gene have been linked to changes in reproductive rhythm in mammals, potentially by altering TPH1 activity. mdpi.com

Data on behavioral and physiological characteristics in TPH1 knockout mice:

| System/Behavior | Observed Phenotype in TPH1 Knockout Mice | Notes | Source |

| Peripheral Serotonin | Dramatically reduced levels in gut, blood, lung, heart, kidney. | TPH2 is primarily responsible for brain serotonin. | plos.orgpnas.orgpnas.org |

| Viability/Fertility | Generally viable and fertile. | plos.orgpnas.org | |

| Motor Behavior | Altered gait dynamics, deficits in rearing behavior. | General motor behavior tests (rotarod, grip strength, open field, beam walk) may show no differences. | nih.gov |

| Cardiovascular Function | Progressive cardiopathy, abnormal cardiac activity, heart failure. | Hearts may be larger; primary structure not affected. | pnas.orgpnas.org |

| Thrombosis | Less susceptible. | ascenion.de | |

| Pulmonary Vasculature | Protected against hypoxia-induced remodeling. | ukri.org | |

| Metabolism | Altered food intake, body weight (age-related), lower blood glucose. | May play a role in blood glucose homeostasis, obesity, insulin resistance. | nih.govnih.gov |

| Bone Formation | TPH1 overexpressed in LRP5 deficient mice, suggesting involvement. | LRP5 negatively regulates TPH1 expression. | atlasgeneticsoncology.org |

| Reproductive Rhythm | Polymorphisms in TPH1 linked to changes in rhythm. | May alter TPH1 activity. | mdpi.com |

Synthetic Methodologies and Scale Up Considerations for Tph1 in 1

Development of Efficient and Scalable Chemical Synthesis Routes for Tph1-IN-1

Research into TPH1 inhibitors has explored various chemical scaffolds, including spirocyclic compounds and phenylalanine derivatives nih.govwikipedia.org. The development of efficient and scalable synthesis routes for these classes of inhibitors is essential for their continued investigation and potential future production.

One area of focus has been the synthesis of spirocyclic compounds that act as TPH1 inhibitors. Processes for preparing intermediates useful for the synthesis of these spirocyclic TPH1 inhibitors have been described wikipedia.org. These processes are highlighted as being useful for the preparation of inhibitors previously detailed in patent literature wikipedia.org. The synthesis of related spirocyclic structures, such as bis-morpholine spiroacetals, has been reported using short, high-yielding, and scalable four-step routes starting from readily available materials. This suggests that similar multi-step synthetic strategies, emphasizing readily accessible starting materials and efficient reaction steps, are likely employed for the synthesis of spirocyclic TPH1 inhibitors. The use of specific catalysts, such as hydrogenation catalysts like Raney Ni A5000, has also been mentioned in the context of processes for preparing TPH1 inhibitor intermediates wikipedia.org.

Another approach involves the synthesis of phenylalanine derivatives designed as TPH1 inhibitors nih.gov. General methods for the synthesis of oxy-phenylalanine derivatives, starting from materials like L-tyrosine, have been outlined nih.gov. These routes typically involve multiple steps, including esterification, protection group introduction, coupling reactions, and deprotection steps nih.gov.

The emphasis on developing "scalable" synthesis routes for TPH1 inhibitors and related scaffolds wikipedia.org indicates that researchers and manufacturers are considering the feasibility of producing these compounds on a larger scale beyond laboratory bench synthesis. Factors crucial for scalability include the cost and availability of starting materials, the efficiency and robustness of each reaction step, the ease of purification, and the minimization of hazardous reagents and byproducts.

While a specific, step-by-step published synthesis route for the compound identified by PubChem CID 40914, referred to here as this compound, was not located in the provided search results, the methodologies described for structurally related TPH1 inhibitors (spirocyclic and phenylalanine derivatives) offer a strong indication of the types of chemical transformations and synthetic strategies that would be involved in its preparation.

Optimization of Synthetic Yields and Purity Profiles

Optimization of synthetic yields and purity profiles is paramount in the development of any pharmaceutical compound, including this compound. High yields are desirable to maximize the amount of product obtained from starting materials, reducing costs and waste. High purity is essential to ensure the safety and efficacy of the compound, removing impurities that could be inactive, toxic, or interfere with the desired biological activity.

Research on TPH1 inhibitors often involves the synthesis of a series of related compounds to explore structure-activity relationships and optimize biological potency nih.gov. This process inherently involves the optimization of the chemical synthesis for each analog. While the primary focus in some reported studies is on the biological evaluation of the synthesized compounds, the ability to synthesize these diverse structures efficiently and with sufficient purity is a prerequisite.

For phenylalanine derivatives, for example, the synthesis and evaluation of various substituted compounds are described, with their inhibitory activity against TPH1 being assessed nih.gov. The identification of compounds with improved potency, such as compound 18i with an IC50 value of 37 nM, implies that synthetic routes were successfully developed and optimized to produce these specific structures for testing nih.gov. Similarly, optimization efforts for spirocyclic proline-based TPH1 inhibitors have involved modifying the scaffold and introducing new substitutions to improve efficacy, requiring optimized synthetic steps to achieve these structural variations.

Achieving high purity in synthesized TPH1 inhibitors likely involves standard purification techniques such as chromatography (e.g., column chromatography, HPLC), crystallization, and extraction. The specific purification strategy would depend on the physical and chemical properties of this compound and the impurities present after synthesis.

While specific data tables detailing reaction conditions, yields, and purity percentages solely for this compound (PubChem CID 40914) were not found, the literature on the synthesis and optimization of related TPH1 inhibitors underscores the ongoing efforts in medicinal chemistry to develop efficient, high-yielding, and selective synthetic routes that deliver compounds with the required purity for biological evaluation and potential development. The context of patent applications for TPH1 inhibitor synthesis processes further suggests a focus on developing routes amenable to manufacturing standards, where yield and purity are critical metrics.

Advanced Research Applications and Future Directions for Tph1 Inhibition

Tph1-IN-1 as a Pharmacological Research Probe for Dissecting Peripheral Serotonin (B10506) Biology

This compound and similar selective TPH1 inhibitors are instrumental in dissecting the specific roles of peripheral serotonin in various physiological and pathological processes. By inhibiting TPH1 activity, researchers can reduce peripheral serotonin levels without significantly impacting central serotonergic systems, thereby isolating the effects of the peripheral pool. researchgate.netnanets.netmdpi.com

Studies utilizing TPH1 inhibitors or genetic models, such as Tph1 knockout mice and rats, have provided significant insights into the diverse functions of peripheral serotonin. Tph1 knockout mice, for instance, exhibit markedly reduced serotonin levels in the gastrointestinal tract and blood while maintaining normal brain serotonin levels. nanets.net These models have demonstrated the involvement of peripheral serotonin in platelet function and inflammatory and fibrotic diseases affecting the gut, pancreas, lung, and liver. researchgate.net

Pharmacological probes like this compound can be used in in vitro and in vivo experiments to:

Elucidate the contribution of peripheral serotonin to specific disease states: This includes conditions like pulmonary arterial hypertension (PAH), carcinoid syndrome, obesity, diabetes, inflammatory bowel disease, and certain cancers where elevated peripheral serotonin is implicated. jacc.orgtandfonline.comnih.gov

Investigate the mechanisms by which peripheral serotonin exerts its effects: This involves studying its interactions with various serotonin receptors (e.g., 5-HT1B, 5-HT2B) and transporters (SERT) in peripheral tissues. frontiersin.org

Differentiate the roles of peripheral versus central serotonin: By selectively inhibiting TPH1, researchers can determine which physiological or behavioral outcomes are mediated by peripheral serotonin. Studies using TPH1-deficient rats, for example, have shown reduced anxiety-like behavior, suggesting an influence of peripheral serotonin on brain functions under basal and dynamic situations. mdpi.com

Data from studies using TPH1 inhibitors in preclinical models of PAH have shown significant reductions in pulmonary arterial pressure, vascular remodeling, and perivascular inflammation, highlighting the pathogenic role of peripheral serotonin in this disease. nih.govresearchgate.net

Interactive Table 1: Effects of TPH1 Inhibition in Preclinical Models of Pulmonary Arterial Hypertension

| Model | TPH1 Inhibitor Used | Key Findings | Source |

| Monocrotaline (B1676716) (MCT) rat | KAR5585, KAR5416 | Decreased serum, gut, and lung 5-HT; reduced pulmonary arterial pressure and vascular remodeling. | researchgate.net |

| SU5416 (SUGEN)-hypoxia rat | KAR5585, KAR5416 | Decreased serum, gut, and lung 5-HT; reduced pulmonary arterial pressure and vascular remodeling. | researchgate.net |

| SuHx rat | TPT-001 | Reversal of severe PAH and prevention of RV dysfunction; suppression of perivascular inflammation. | jacc.org |

| SuHx rat | TPT-004 | Improved hemodynamic parameters, reduced RV hypertrophy, potential for reduced lung edema and improved lung morphology. | nih.gov |

Exploration of Combination Therapeutic Strategies Involving this compound

Research is exploring the potential of combining TPH1 inhibition with other therapeutic agents, particularly in diseases where elevated peripheral serotonin contributes to pathology or treatment resistance. biorxiv.orgeur.nl The rationale for combination therapy stems from the understanding that while TPH1 inhibition can address the effects of excess peripheral serotonin, other pathways may also be involved in disease progression.

Preclinical studies have investigated the combination of TPH1 inhibitors with other anti-cancer therapies. For instance, in glioma xenograft models, treatment with a TPH1 inhibitor enhanced the efficacy of temozolomide (B1682018) (TMZ). biorxiv.orgnih.govspringermedizin.de Similarly, combining TPH1 inhibition with gemcitabine (B846) further decreased tumor growth in pancreatic ductal adenocarcinoma (PDAC) xenograft tumors compared to gemcitabine alone. biorxiv.org These findings support the concept that reducing peripheral serotonin may overcome or mitigate mechanisms of drug resistance in certain cancers. biorxiv.org

In the context of pulmonary arterial hypertension, combining TPH1 inhibitors with existing vasodilators like ambrisentan (B1667022) has shown additive effects on pulmonary vascular remodeling and pressures in rat models. researchgate.net This suggests that targeting peripheral serotonin synthesis can complement current treatment approaches for PAH.

Combination strategies are also being explored in neuroendocrine tumors (NETs), where excessive serotonin production is common. While some studies with the TPH1 inhibitor telotristat (B1663555) ethyl as monotherapy have shown limited effects on NET cell growth in vitro, combination with somatostatin (B550006) analogues is being investigated, building on clinical and biochemical effects observed in patients with carcinoid syndrome. biorxiv.orgeur.nl

Interactive Table 2: Preclinical Combination Therapy Studies with TPH1 Inhibitors

| Disease Model | TPH1 Inhibitor Used | Combination Agent(s) | Key Findings | Source |

| Glioma xenograft | Telotristat (or LX-1031) | Temozolomide (TMZ) | Enhanced efficacy of TMZ, improved treatment outcomes. | biorxiv.orgnih.govspringermedizin.de |

| PDAC xenograft | Telotristat | Gemcitabine | Further decreased tumor growth compared to gemcitabine alone. | biorxiv.org |

| PAH rat models | KAR5585, KAR5416 | Ambrisentan | Additive effects on pulmonary vascular remodeling and pressures. | researchgate.net |

| Pancreatic NET cell lines | Telotristat | Octreotide, Pasireotide | Evaluation of effects on growth and serotonin secretion in 2D and 3D cultures. | eur.nl |

| Prostate cancer xenograft | PCPA | Paclitaxel (PTX) | Improved tumor-suppressive effects, suppressed cell migration and metastasis. | frontiersin.org |

Design and Development of Next-Generation TPH1 Inhibitors with Enhanced Properties

The development of TPH1 inhibitors has evolved to focus on compounds with improved potency, selectivity, and pharmacokinetic properties. Early non-selective TPH inhibitors like p-chlorophenylalanine (pCPA) had limitations due to their activity on TPH2 and other aromatic amino acid hydroxylases, leading to central nervous system side effects. nanets.netfrontiersin.orgnih.gov

Next-generation TPH1 inhibitors aim to achieve high selectivity for TPH1 over TPH2, phenylalanine hydroxylase (PAH), and tyrosine hydroxylase (TH) to minimize off-target effects. frontiersin.orgacs.org Research efforts involve identifying novel allosteric binding sites on TPH1 to achieve this selectivity. frontiersin.orgnih.gov

Compounds like TPT-001 and TPT-004 represent novel classes of TPH inhibitors designed for enhanced properties. jacc.orgacs.orgahajournals.org TPT-004, for example, utilizes an enhanced double binding mode targeting both catalytic pockets of TPH1 and has demonstrated superior potency and selectivity for TPH1 compared to the clinically approved telotristat (LP778902) and its prodrug (LX1606) in in vitro enzymatic assays. acs.org

Interactive Table 3: Potency and Selectivity of Selected TPH Inhibitors

| Compound Name | TPH1 IC₅₀ (nM) | TPH2 IC₅₀ (nM) | TPH1/TPH2 Selectivity Ratio | PAH/TPH1 Selectivity Factor | TH/TPH1 Selectivity Factor | Source |

| pCPA | 4490 | 1550 | ~2.9:1 | N/A | N/A | frontiersin.org |

| LP533401 | 103 | 32 | ~3.2:1 | N/A | N/A | frontiersin.org |

| NVS-TPH146 | 271 | >10000 | >36.9:1 | N/A | N/A | frontiersin.org |

| Telotristat (LP778902) | 592 | N/A | N/A | 4.54x | 13.70x | acs.org |

| TPT-004 | 33.38 | N/A | N/A | 12.09x | 40.71x | acs.org |

| This compound (Compound 40) | 110.1 | N/A | N/A | N/A | N/A | medchemexpress.com |

Note: IC₅₀ values and selectivity ratios/factors can vary depending on the specific assay conditions and enzyme preparations used.

The design process often involves structure-activity relationship (SAR) studies and computational docking to understand the binding modes and optimize inhibitory activity and selectivity. tandfonline.comacs.org The goal is to develop potent and selective TPH1 inhibitors with favorable pharmacokinetic profiles that can effectively reduce peripheral serotonin synthesis while avoiding central nervous system effects. researchgate.netnanets.net

Elucidation of Novel TPH1-Mediated Biological Pathways Beyond Serotonin Synthesis

While the primary function of TPH1 is the synthesis of serotonin, research is beginning to explore potential roles or interactions of TPH1 that extend beyond this well-established pathway. This includes investigating its influence on other metabolic pathways or its involvement in signaling cascades independent of serotonin production.

Studies have indicated that TPH1 may influence the metabolism of tryptophan beyond its conversion to serotonin. In Tph1-mutant mice, decreased levels of tryptophan and its metabolites in both plasma and brain were observed, including those in the kynurenine (B1673888) pathway (e.g., kynurenine, xanthurenic acid) and indole (B1671886) pathway (e.g., indolepropionic acid, indole-3-acetic acid). mdpi.com This suggests a broader regulatory role for TPH1 in tryptophan metabolism.

Furthermore, research is exploring potential interactions between TPH1 and intracellular signaling pathways. For example, in prostate cancer cells, TPH1 has been shown to promote cancer progression by modulating the serotonin/L1CAM/NF-κB signaling pathway. springermedizin.defrontiersin.orgnih.gov This involves TPH1-mediated serotonin production activating the Axin 1/β-catenin signaling pathway, which in turn cooperates with ZBP-89 to upregulate TPH1 expression, forming a positive feedback loop. frontiersin.orgnih.gov

Another area of investigation involves the regulation of TPH1 expression itself and how this might tie into other biological processes. For instance, in pancreatic β-cells, lactogenic hormones increase Tph1 expression through the activation of the Jak2/Stat5, Erk, and PI3K pathways, highlighting a link between hormonal signaling and peripheral serotonin synthesis in the context of pregnancy-induced β-cell augmentation. bioscientifica.com

These findings suggest that TPH1's biological impact may not be solely confined to its enzymatic activity in serotonin synthesis but could involve more complex interactions within cellular metabolic and signaling networks. Further research utilizing tools like this compound is needed to fully elucidate these potential novel TPH1-mediated pathways.

Interactive Table 4: TPH1 Involvement in Pathways Beyond Serotonin Synthesis

| Pathway/Process | Key Findings | Source |

| Tryptophan Metabolism | Tph1-mutant mice show decreased plasma and brain levels of tryptophan and metabolites in kynurenine and indole pathways. | mdpi.com |

| L1CAM/NF-κB Signaling (in prostate cancer) | TPH1-mediated serotonin production activates Axin 1/β-catenin signaling, forming a positive feedback loop with TPH1 upregulation. | frontiersin.orgnih.gov |

| Hormonal Regulation (in pancreatic β-cells) | Lactogenic hormones increase Tph1 expression via Jak2/Stat5, Erk, and PI3K pathways. | bioscientifica.com |

| Metabolic Homeostasis | TPH1 expression in adipose tissue positively correlated with pathways related to hormone metabolism, xenobiotic metabolism, and nutritional signaling. | mdpi.com |

Q & A

Q. How can researchers ensure reproducibility when sharing this compound datasets?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit data in repositories like ChEMBL or Zenodo with unique DOIs. Document experimental conditions using MIAME (for omics) or ARRIVE (for animal studies) guidelines. Include raw instrument outputs and version-controlled analysis scripts .

Q. What protocols mitigate bias in this compound’s efficacy studies?

- Methodological Answer : Implement blinding during data collection/analysis. Use randomization software for animal group assignments. Pre-register study designs on platforms like Open Science Framework. Perform sensitivity analyses to assess confounding variables (e.g., circadian rhythm effects on serotonin levels) .

Tables for Quick Reference

Table 1 : Key Parameters for this compound Assay Validation

Table 2 : Common Pitfalls in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.